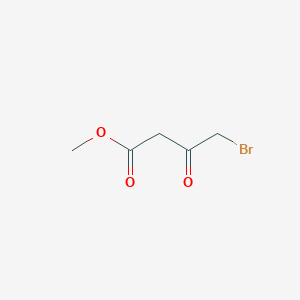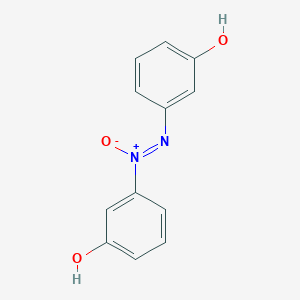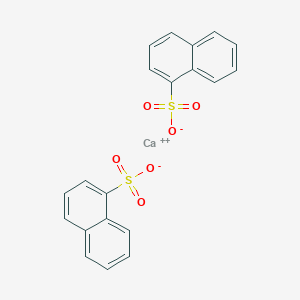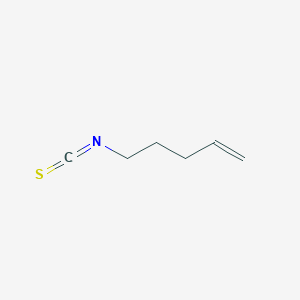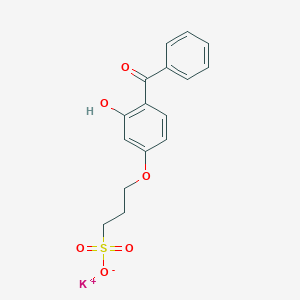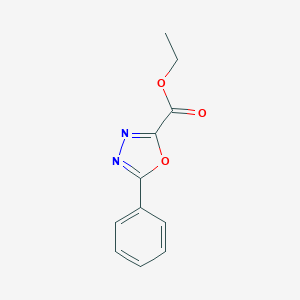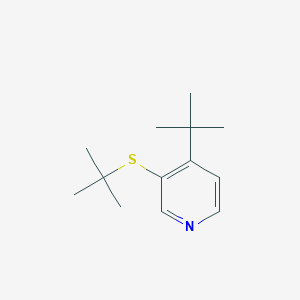![molecular formula C14H13NO5S B101525 4-[(4-甲氧基苯基)磺酰胺基]苯甲酸 CAS No. 18738-58-4](/img/structure/B101525.png)
4-[(4-甲氧基苯基)磺酰胺基]苯甲酸
描述
4-[(4-methoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H13NO5S It is a derivative of benzoic acid, featuring a methoxyphenyl group and a sulfamoyl group
科学研究应用
4-[(4-methoxyphenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytosolic phospholipase A2α.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a reagent in organic synthesis.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-methoxybenzenesulfonamide with 4-carboxybenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the sulfonamide attacks the carbonyl carbon of the benzoyl chloride, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, resulting in the formation of 4-[(4-hydroxyphenyl)sulfamoyl]benzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products:
Oxidation: 4-[(4-hydroxyphenyl)sulfamoyl]benzoic acid.
Reduction: 4-[(4-aminophenyl)sulfamoyl]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of cytosolic phospholipase A2α, it binds to the active site of the enzyme, preventing the hydrolysis of phospholipids and thereby reducing the production of pro-inflammatory mediators.
相似化合物的比较
4-sulfamoylbenzoic acid: Lacks the methoxy group, making it less hydrophobic.
4-[(4-hydroxyphenyl)sulfamoyl]benzoic acid: Contains a hydroxyl group instead of a methoxy group, which can affect its reactivity and solubility.
4-[(4-aminophenyl)sulfamoyl]benzoic acid: Features an amine group, which can participate in different types of chemical reactions compared to the methoxy group.
Uniqueness: 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of both a methoxy group and a sulfamoyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
4-[(4-methoxyphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-20-12-6-4-11(5-7-12)15-21(18,19)13-8-2-10(3-9-13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKUCYPSKRMZOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368311 | |
| Record name | 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18738-58-4 | |
| Record name | 4-[[(4-Methoxyphenyl)amino]sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18738-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
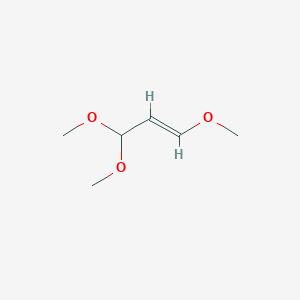

![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)
